molecular formula C14H11Cl2NO B1583040 Benzophenone, 2',5-dichloro-2-methylamino- CAS No. 5621-86-3

Benzophenone, 2',5-dichloro-2-methylamino-

Cat. No. B1583040
CAS RN: 5621-86-3
M. Wt: 280.1 g/mol
InChI Key: DQYHYPVCQHTLRO-UHFFFAOYSA-N
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Description

“Benzophenone, 2’,5-dichloro-2-methylamino-” is a chemical compound with the molecular formula C14H11Cl2NO. Its average mass is 280.149 Da and its monoisotopic mass is 279.021759 Da .


Molecular Structure Analysis

The molecular structure of “Benzophenone, 2’,5-dichloro-2-methylamino-” consists of 14 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The structure is complex, with freely rotating bonds and a polar surface area of 29 Å .


Physical And Chemical Properties Analysis

“Benzophenone, 2’,5-dichloro-2-methylamino-” has a density of 1.3±0.1 g/cm³, a boiling point of 450.8±40.0 °C at 760 mmHg, and a flash point of 226.4±27.3 °C . It has a molar refractivity of 75.4±0.3 cm³, a polarizability of 29.9±0.5 10^-24 cm³, and a molar volume of 210.9±3.0 cm³ .

Scientific Research Applications

Synthesis of Benzodiazepines

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Benzodiazepines are a class of drugs with a wide spectrum of pharmacological effects. They are commonly prescribed for various pathologies . The compound “Benzophenone, 2’,5-dichloro-2-methylamino-” is used in the continuous flow synthesis of six benzodiazepines: diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, and oxazepam .

Methods of Application or Experimental Procedures

The synthesis of benzodiazepines involves a combination of a SNAr reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently undergoes a cyclocondensation . This method implies an elevated pressure (250 psi) and temperatures (90 and 130 °C) .

Results or Outcomes

The result of this process is the successful synthesis of six benzodiazepines from aminobenzophenones . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Determination of Hexavalent Chromium

Specific Scientific Field

This application falls under the field of Environmental Chemistry .

Summary of the Application

“Benzophenone, 2’,5-dichloro-2-methylamino-” is used as an electrophilic coupling spectrophotometric reagent to develop a new, fast, and accurate spectrophotometric method for the determination of hexavalent chromium in environmental samples .

Methods of Application or Experimental Procedures

The compound is used as a reagent in a spectrophotometric method. The specific procedures, technical details, or parameters are not provided in the source .

Results or Outcomes

The outcome of this process is the successful determination of hexavalent chromium in environmental samples . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Electroanalytical Behaviour of Mexazolam

Specific Scientific Field

This application falls under the field of Pharmaceutical Analysis .

Summary of the Application

“Benzophenone, 2’,5-dichloro-2-methylamino-” is used to study the electroanalytical behaviour of mexazolam .

Methods of Application or Experimental Procedures

The compound is used in an electroanalytical study. The specific procedures, technical details, or parameters are not provided in the source .

Results or Outcomes

The outcome of this process is the successful study of the electroanalytical behaviour of mexazolam . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Synthesis of Prazepam

Summary of the Application

“Benzophenone, 2’,5-dichloro-2-methylamino-” and its derivatives can be used to produce benzodiazepines, such as Prazepam .

Methods of Application or Experimental Procedures

The synthesis of Prazepam involves reducing isoxazole through iron powder. This process also involves using toluene and muriatic acid .

Results or Outcomes

The outcome of this process is the successful synthesis of Prazepam . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Synthesis of Other Benzodiazepines

Summary of the Application

“Benzophenone, 2’,5-dichloro-2-methylamino-” and its derivatives can be used to produce other benzodiazepines .

Methods of Application or Experimental Procedures

The synthesis of other benzodiazepines involves reducing isoxazole through iron powder. This process also involves using toluene and muriatic acid .

Results or Outcomes

The outcome of this process is the successful synthesis of other benzodiazepines . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation .

properties

IUPAC Name

[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYHYPVCQHTLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204748
Record name Benzophenone, 2',5-dichloro-2-methylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone, 2',5-dichloro-2-methylamino-

CAS RN

5621-86-3
Record name [5-Chloro-2-(methylamino)phenyl](2-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5621-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5-Dichloro-2-(methylamino)benzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005621863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 2',5-dichloro-2-methylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5-dichloro-2-(methylamino)benzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2',5-Dichloro-2-(methylamino)benzophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUH83J8VCG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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